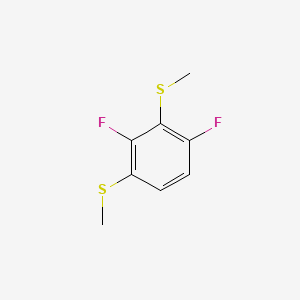
5-(4-Carboxymethylphenyl)dipyrromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxymethylphenyl)dipyrromethane is a pyrrole building block primarily used in the synthesis of porphyrins. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. This compound is significant in research due to its role in creating complex macrocycles that are essential in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrroles and aldehydes. One common method includes the condensation of 4-methylbenzylaldehyde with an excess of pyrrole, catalyzed by trifluoroacetic acid at room temperature. This reaction yields meso-(4-methylphenyl)dipyrromethane, which can then be further modified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(4-Carboxymethylphenyl)dipyrromethane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing porphyrins, which are crucial in studying various chemical processes.
Biology: Porphyrins synthesized from this compound are used in biological research to understand cellular processes and enzyme functions.
Medicine: Porphyrins have applications in photodynamic therapy for cancer treatment, where they act as photosensitizers that help destroy cancer cells when exposed to light.
Industry: This compound is used in the development of dyes, pigments, and catalysts
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane is primarily related to its role in porphyrin synthesis. Porphyrins can interact with various molecular targets, including enzymes and cellular structures. In photodynamic therapy, porphyrins generate reactive oxygen species upon light activation, leading to the destruction of targeted cells .
Comparación Con Compuestos Similares
Similar Compounds
- meso-(4-Methylphenyl)dipyrromethane
- 5-(4-Carboxyphenyl)dipyrromethane
- 10,15,20-Tris(4-methylphenyl)porphyrin
Uniqueness
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific functional groups that allow for versatile modifications and applications in various fields. Its carboxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)11-12-5-7-13(8-6-12)17(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,14,17,19H,11H2,(H,20,21) |
Clave InChI |
IZOSIJHUAIOFPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(N=C1)C(C2=CC=C(C=C2)CC(=O)O)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



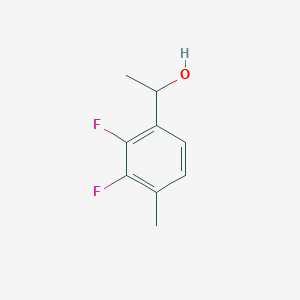
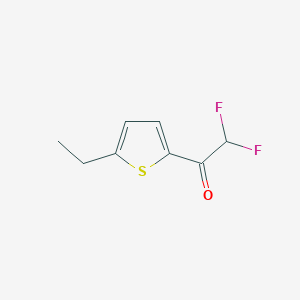

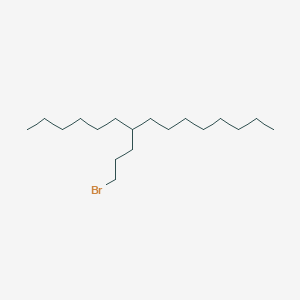
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
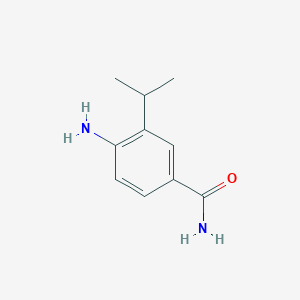
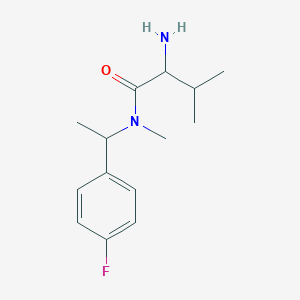
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)



![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)
